(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester
Overview
Description
(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a formyl group, a carboxylic acid group, and a benzyl ester group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
N-Cbz-L-Prolinal, also known as (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester, is a specific inhibitor of the enzyme Prolyl Endopeptidase (PREP) . PREP is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues . It plays a crucial role in the degradation of proline-containing neuropeptides and is involved in various physiological processes, including learning and memory .
Mode of Action
N-Cbz-L-Prolinal interacts with PREP by binding to its active site, thereby inhibiting the enzyme’s activity . This prevents the breakdown of proline-containing peptides, leading to an increase in their levels
Biochemical Pathways
The inhibition of PREP by N-Cbz-L-Prolinal affects various biochemical pathways. It impacts the metabolism of proline-containing peptides, including several neuropeptides involved in learning and memory processes . The exact downstream effects depend on the specific peptides whose degradation is prevented.
Result of Action
The primary result of N-Cbz-L-Prolinal’s action is the increased levels of proline-containing peptides due to the inhibition of PREP . This can lead to various effects at the molecular and cellular level, depending on the specific peptides involved. For example, it could potentially enhance learning and memory processes by increasing the levels of neuropeptides involved in these functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, often using reagents like formic acid or formyl chloride.
Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl ester group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: (S)-2-Carboxy-pyrrolidine-1-carboxylic acid benzyl ester.
Reduction: (S)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
(S)-2-Formyl-pyrrolidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester group.
(S)-2-Formyl-pyrrolidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester group.
(S)-2-Formyl-pyrrolidine-1-carboxylic acid propyl ester: Similar structure but with a propyl ester group instead of a benzyl ester group.
Uniqueness: (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which can influence its reactivity and interactions compared to other esters. The benzyl group can provide additional stability and lipophilicity, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
benzyl (2S)-2-formylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNHSGGMNWXBEI-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471765 | |
Record name | (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71461-30-8 | |
Record name | (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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